molecular formula C13H8Cl2F3N3 B11461189 3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine

3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine

Cat. No.: B11461189
M. Wt: 334.12 g/mol
InChI Key: NYCBYYOHQAUCAB-IFRROFPPSA-N
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Description

3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenyl hydrazine with pyridine derivatives. One common method includes the reaction of 2,6-dichloro-4-(trifluoromethyl)phenyl hydrazine with ethyl acetoacetate, which affords a pyrazole derivative . This reaction is usually carried out under controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The presence of dichloro and trifluoromethyl groups allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various pyrazole derivatives, which are of interest due to their potential biological activities .

Scientific Research Applications

3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The dichloro and trifluoromethyl groups enhance its binding affinity and specificity, making it a potent compound in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine apart is its combination of hydrazine and pyridine moieties, along with the dichloro and trifluoromethyl groups.

Properties

Molecular Formula

C13H8Cl2F3N3

Molecular Weight

334.12 g/mol

IUPAC Name

2,6-dichloro-N-[(E)-pyridin-3-ylmethylideneamino]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H8Cl2F3N3/c14-10-4-9(13(16,17)18)5-11(15)12(10)21-20-7-8-2-1-3-19-6-8/h1-7,21H/b20-7+

InChI Key

NYCBYYOHQAUCAB-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl

Origin of Product

United States

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